molecular formula C7H14Cl2N4 B1402634 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride CAS No. 1361112-68-6

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Cat. No. B1402634
CAS RN: 1361112-68-6
M. Wt: 225.12 g/mol
InChI Key: QFSMYZFXRANOOF-UHFFFAOYSA-N
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Description

“4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a chemical compound with the molecular weight of 152.2 . The compound is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code of the compound is 1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSMYZFXRANOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 2
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 3
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 4
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 5
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 6
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

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